molecular formula C12H18O3 B13838257 methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate

methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate

Cat. No.: B13838257
M. Wt: 210.27 g/mol
InChI Key: JYZHNYACTQVZBM-ARJAWSKDSA-N
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Description

Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a cyclopentyl ring with a butenyl side chain and an acetate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters with different functional groups.

Scientific Research Applications

Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological activities such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a similar structure but different functional groups.

    Ethyl acetate: A common ester used in various industrial applications.

    Methyl 2-cyclopentylacetate: A compound with a similar cyclopentyl ring but different side chains.

Uniqueness

Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a cyclopentyl ring, butenyl side chain, and acetate ester group makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate

InChI

InChI=1S/C12H18O3/c1-3-4-5-9-6-11(13)7-10(9)8-12(14)15-2/h3-4,9-10H,5-8H2,1-2H3/b4-3-

InChI Key

JYZHNYACTQVZBM-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CC1CC(=O)CC1CC(=O)OC

Canonical SMILES

CC=CCC1CC(=O)CC1CC(=O)OC

Origin of Product

United States

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